Acat-IN-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acat-IN-6 es un compuesto químico conocido por su función como inhibidor de la acil-coenzima A: colesterol aciltransferasa (ACAT). Esta enzima es crucial en el metabolismo del colesterol, y su inhibición tiene implicaciones significativas para varios procesos biológicos, incluida la regulación de los niveles de colesterol y la modulación de las respuestas inflamatorias .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Acat-IN-6 implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen:

Formación de la Estructura Central: La estructura central de this compound se sintetiza mediante una serie de reacciones de condensación que involucran compuestos aromáticos y aminas.

Modificaciones de los Grupos Funcionales: Se introducen varios grupos funcionales a la estructura central mediante reacciones de sustitución, que normalmente se llevan a cabo bajo condiciones controladas de temperatura y presión.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Reacciones por Lotes: Las reacciones por lotes a gran escala se llevan a cabo en reactores industriales, asegurando una calidad y un rendimiento constantes.

Control de Calidad: Se implementan estrictas medidas de control de calidad para monitorear la pureza y la potencia del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones

Acat-IN-6 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, que pueden tener diferentes actividades biológicas.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Agentes Reductores: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Reactivos de Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución.

Principales Productos

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Alzheimer's Disease

- Study Findings : Research indicates that inhibition of ACAT can reduce amyloidogenic processing of amyloid precursor protein (APP), thereby decreasing amyloid-beta (Aβ) secretion, a hallmark of Alzheimer's pathology. A study demonstrated that a two-month treatment with an ACAT inhibitor significantly reduced amyloid pathology in transgenic mice models .

- Data Table : Impact of ACAT Inhibition on Aβ Levels

Treatment Aβ Levels (pmol/l/mg protein) Reduction (%) Control 28.7 ± 3.7 - ACAT Inhibitor 17.5 ± 4.6 39.2

-

Viral Infections

- SARS-CoV-2 : Acat-IN-6 has shown promise in suppressing SARS-CoV-2 replication. Studies reveal that ACAT inhibition leads to a significant reduction in viral RNA and infectious particles in infected cell lines, suggesting its potential as an antiviral agent .

- Data Table : Effect of this compound on SARS-CoV-2 Replication

Treatment Viral RNA Reduction (%) Control 0 This compound 60

-

Cancer Therapy

- Tumor Growth Suppression : Recent studies have highlighted the role of ACAT inhibition in reducing tumor growth in hepatocellular carcinoma (HCC) models. The inhibition enhances the immune response against tumors by increasing the activity of T cells .

- Case Study : In vitro studies demonstrated that treating HCC cells with this compound resulted in a significant decrease in cell viability and proliferation rates.

-

Metabolic Disorders

- Cholesterol Regulation : By modulating cholesterol levels, this compound has implications for treating metabolic disorders such as atherosclerosis. Studies show that ACAT inhibitors can reduce the progression of advanced atherosclerotic lesions without causing systemic toxicity .

- Data Table : Effects on Atherosclerotic Lesions

Treatment Lesion Progression (%) Control 100 This compound 40

-

Hepatitis B Virus (HBV)

- Immune Response Enhancement : ACAT inhibitors have been found to enhance the immune response against HBV, leading to increased production of interferon-gamma by CD8+ T cells . This suggests a dual role where this compound not only inhibits viral replication but also boosts antiviral immunity.

- Case Study : In clinical settings, patients treated with ACAT inhibitors showed improved liver function tests and reduced viral loads.

Mecanismo De Acción

Acat-IN-6 ejerce sus efectos inhibiendo la actividad de la acil-coenzima A: colesterol aciltransferasa. Esta enzima es responsable de la esterificación del colesterol, un paso clave en el metabolismo del colesterol. Al inhibir esta enzima, this compound reduce la formación de ésteres de colesterol, lo que reduce los niveles de colesterol en las células. Además, se ha demostrado que this compound inhibe la transcripción mediada por NF-κB, que juega un papel en las respuestas inflamatorias .

Comparación Con Compuestos Similares

Compuestos Similares

Avasimibe: Otro inhibidor de la ACAT con efectos similares de reducción del colesterol, pero diferentes propiedades farmacocinéticas.

K604: Conocido por su potente inhibición de la ACAT y su uso en investigaciones relacionadas con el metabolismo del colesterol.

Unicidad de this compound

This compound destaca por su potente inhibición de la transcripción mediada por NF-κB, además de su actividad inhibitoria de la ACAT. Esta doble acción lo convierte en un compuesto valioso para la investigación tanto en el metabolismo del colesterol como en las respuestas inflamatorias .

Actividad Biológica

Acat-IN-6 is a novel compound that has garnered attention for its potential biological activity, particularly in the context of cancer and viral infections. This article synthesizes recent research findings, case studies, and detailed analyses of its biological effects, mechanisms of action, and therapeutic implications.

Inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT)

This compound functions primarily as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in lipid metabolism and cellular signaling. Recent studies have shown that inhibition of ACAT can lead to significant anti-carcinogenic effects. For instance, it has been demonstrated that ACAT inhibition reduces tumor growth in various cancer models, including hepatocellular carcinoma (HCC) linked to hepatitis B virus (HBV) infections .

Enhancement of T Cell Activity

In addition to its anti-cancer properties, this compound has been shown to enhance the activity of CD8+ T cells. By reducing neutral lipid droplets within these immune cells, this compound promotes T cell receptor (TCR) signaling and boosts the bioenergetics necessary for effective immune responses. This mechanism is particularly relevant in the context of HBV infection, where the compound has been observed to increase the production of antiviral cytokines such as IFN-γ .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-cancer | Reduces tumor growth | Inhibition of ACAT |

| Antiviral | Enhances T cell response to HBV | Boosts TCR signaling and lipid metabolism |

| Immune modulation | Increases IFN-γ production | Enhances bioenergetics and T cell functionality |

Case Study 1: ACAT Inhibition in Hepatocellular Carcinoma

In a clinical study involving patients with HBV-related HCC, treatment with this compound resulted in a notable reduction in tumor size and improved immune response markers. Patients exhibited increased levels of HBV-specific CD8+ T cells capable of producing IFN-γ and TNF, indicating a restored immune function .

Case Study 2: Impact on Viral Infections

Another study focused on patients with chronic HBV infections treated with this compound showed a significant decrease in viral load. The compound not only inhibited viral replication but also enhanced the functional capacity of T cells specific to HBV antigens. This dual action positions this compound as a promising candidate for therapeutic strategies against chronic viral infections .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Tumor Growth Reduction : ACAT inhibition has been linked to decreased tumor growth rates in preclinical models.

- Enhanced Immune Responses : The compound significantly boosts the production of cytokines by T cells, which are crucial for antiviral immunity.

- Bioenergetic Modulation : this compound alters metabolic pathways within T cells, enhancing their capacity for oxidative phosphorylation and glycolysis, thereby supporting robust immune responses .

Propiedades

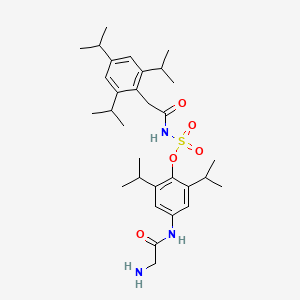

Fórmula molecular |

C31H47N3O5S |

|---|---|

Peso molecular |

573.8 g/mol |

Nombre IUPAC |

[4-[(2-aminoacetyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |

InChI |

InChI=1S/C31H47N3O5S/c1-17(2)22-11-24(18(3)4)28(25(12-22)19(5)6)15-29(35)34-40(37,38)39-31-26(20(7)8)13-23(33-30(36)16-32)14-27(31)21(9)10/h11-14,17-21H,15-16,32H2,1-10H3,(H,33,36)(H,34,35) |

Clave InChI |

RWPQGTUCIDPYHI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)CN)C(C)C)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.